Ethyl imidazo[1,5-a]pyridine-1-carboxylate
Overview
Description
Ethyl imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, materials science, and chemical research . This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyridine core fused with a carboxylate group.
Mechanism of Action
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives can interact with their targets through various transformations . These transformations include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are known to be significant structural components of a large number of agrochemicals and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
Cellular Effects
Some imidazopyridine derivatives have shown cytotoxic activity, indicating that they may have effects on cell viability and proliferation .
Molecular Mechanism
It is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Temporal Effects in Laboratory Settings
It is known that imidazo[1,5-a]pyridine derivatives can be synthesized from readily available starting materials, suggesting that they may be stable and suitable for long-term studies .
Dosage Effects in Animal Models
It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
It is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations, suggesting that they may be involved in complex metabolic pathways .
Transport and Distribution
It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, suggesting that they may interact with various transporters and binding proteins .
Subcellular Localization
It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, suggesting that they may be localized to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of ethyl imidazo[1,5-a]pyridine-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with ethyl glyoxylate under acidic conditions . Another approach is the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of oxidizing agents . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl imidazo[1,5-a]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of fluorescent probes for imaging and sensing applications.
Industry: In materials science, it is used in the fabrication of optoelectronic devices and sensors.
Comparison with Similar Compounds
Ethyl imidazo[1,5-a]pyridine-1-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[4,5-b]pyridine: Used in the development of kinase inhibitors.
Imidazo[1,2-b]pyridazine: Investigated for its potential as an anti-cancer agent.
The uniqueness of this compound lies in its specific structural features and versatile applications across different fields .
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-5-3-4-6-12(8)7-11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRVWFZTEPQRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576631 | |
Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119448-87-2 | |
Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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